[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride
Overview
Description
[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C9H18ClNO3 . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride typically involves the reaction of trimethylamine with glycidyl methacrylate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles such as , , and .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
Chemistry:
- Used as a surfactant in the synthesis of nanoparticles.
- Employed in the preparation of polymeric materials with enhanced properties.
Biology:
- Utilized in the formulation of antimicrobial agents.
- Acts as a stabilizer for enzymes and proteins in biochemical assays.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in enhancing the efficacy of certain pharmaceuticals.
Industry:
- Used in the production of personal care products such as shampoos and conditioners.
- Employed in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. In biochemical applications, the compound stabilizes proteins by forming ionic interactions with charged amino acid residues.
Comparison with Similar Compounds
- [2-Hydroxy-3-[(1-oxooctyl)oxy]propyl]trimethylammonium chloride
- [2-Hydroxy-3-[(1-oxodecyl)oxy]propyl]trimethylammonium chloride
Comparison:
- [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride is unique due to its specific alkyl chain length and functional groups, which confer distinct surfactant properties.
- Similar compounds with longer alkyl chains may exhibit different solubility and surface activity characteristics.
- The presence of different functional groups can alter the compound’s reactivity and interaction with biological molecules.
Properties
IUPAC Name |
(2-hydroxy-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO3.ClH/c1-5-9(12)13-7-8(11)6-10(2,3)4;/h5,8,11H,1,6-7H2,2-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBPGNKODUOZIW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(COC(=O)C=C)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884569 | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-13-6 | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13052-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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